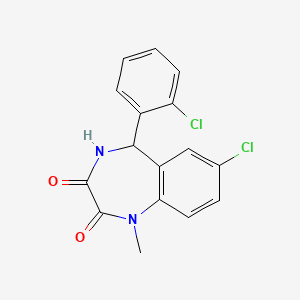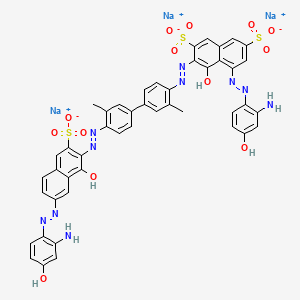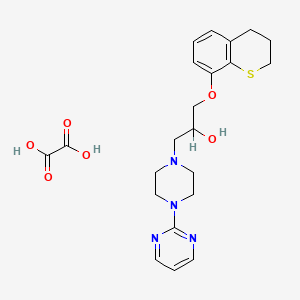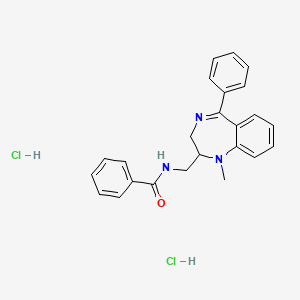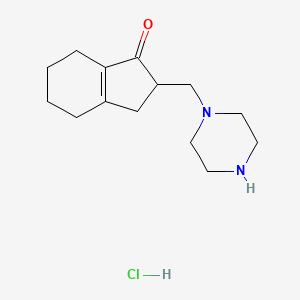
2-((1-((4-Methoxy-3-nitrophenyl)methyl)-1H-imidazol-2-yl)methylene)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-((4-Methoxy-3-nitrophenyl)methyl)-1H-imidazol-2-yl)methylene)hydrazinecarbothioamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, a methoxy group, and a nitrophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((4-Methoxy-3-nitrophenyl)methyl)-1H-imidazol-2-yl)methylene)hydrazinecarbothioamide typically involves multiple steps. One common method starts with the preparation of the imidazole derivative, followed by the introduction of the methoxy and nitrophenyl groups. The final step involves the formation of the hydrazinecarbothioamide moiety under controlled conditions, often using reagents such as hydrazine hydrate and carbon disulfide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-((1-((4-Methoxy-3-nitrophenyl)methyl)-1H-imidazol-2-yl)methylene)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-((1-((4-Methoxy-3-nitrophenyl)methyl)-1H-imidazol-2-yl)methylene)hydrazinecarbothioamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-((1-((4-Methoxy-3-nitrophenyl)methyl)-1H-imidazol-2-yl)methylene)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxy-3-nitrophenyl)-3-(2-methoxy-4-nitrophenyl)urea
- 4-Methoxy-2-nitrophenyl acetate
- 2-(4-Methoxy-3-nitrophenyl)acetic acid
Uniqueness
Compared to similar compounds, 2-((1-((4-Methoxy-3-nitrophenyl)methyl)-1H-imidazol-2-yl)methylene)hydrazinecarbothioamide stands out due to its unique imidazole-based structure. This feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
134221-16-2 |
|---|---|
Molecular Formula |
C13H14N6O3S |
Molecular Weight |
334.36 g/mol |
IUPAC Name |
[(E)-[1-[(4-methoxy-3-nitrophenyl)methyl]imidazol-2-yl]methylideneamino]thiourea |
InChI |
InChI=1S/C13H14N6O3S/c1-22-11-3-2-9(6-10(11)19(20)21)8-18-5-4-15-12(18)7-16-17-13(14)23/h2-7H,8H2,1H3,(H3,14,17,23)/b16-7+ |
InChI Key |
HTOTXZBQWINZTQ-FRKPEAEDSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CN2C=CN=C2/C=N/NC(=S)N)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=CN=C2C=NNC(=S)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



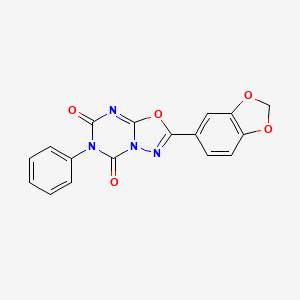
![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-4-methoxy-2-methylpyrimidine-5-carboxamide;(E)-but-2-enedioic acid](/img/structure/B12762973.png)

![N-[4-(propanoylamino)phenyl]-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;dihydrochloride](/img/structure/B12762984.png)

